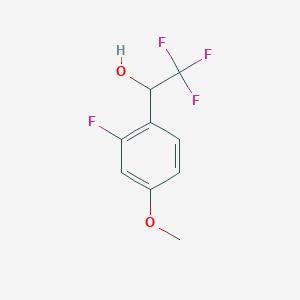2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-ol
CAS No.:
Cat. No.: VC18214529
Molecular Formula: C9H8F4O2
Molecular Weight: 224.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H8F4O2 |
|---|---|
| Molecular Weight | 224.15 g/mol |
| IUPAC Name | 2,2,2-trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanol |
| Standard InChI | InChI=1S/C9H8F4O2/c1-15-5-2-3-6(7(10)4-5)8(14)9(11,12)13/h2-4,8,14H,1H3 |
| Standard InChI Key | WJSHOLWKRRNMOD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)C(C(F)(F)F)O)F |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name for this compound is 2,2,2-trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-ol, reflecting the positions of the fluorine and methoxy groups on the aromatic ring. The stereocenter at the ethanol carbon (C1) allows for enantiomeric forms, with the (1S)-enantiomer being explicitly documented in chiral studies .
Molecular Formula and Weight
-
Molecular Formula: C₉H₇F₄O₂
-
Molecular Weight: 224.15 g/mol (calculated from atomic masses: C=12.01, H=1.01, F=19.00, O=16.00) .
Structural Features
The compound’s structure comprises:
-
A 2-fluoro-4-methoxyphenyl group providing aromaticity and regioselective reactivity.
-
A trifluoromethyl group (-CF₃) enhancing metabolic stability and lipophilicity.
-
A hydroxyl group (-OH) enabling hydrogen bonding and derivatization.
Synthesis and Optimization
Key Synthetic Routes
The synthesis of 2,2,2-trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-ol involves multi-step strategies:
Grignard Reaction with Trifluoroacetate
-
Formation of Grignard Reagent:
-
2-Fluoro-4-methoxybromobenzene reacts with magnesium in anhydrous tetrahydrofuran (THF) to form the corresponding Grignard reagent.
-
-
Nucleophilic Addition:
-
The Grignard reagent reacts with ethyl trifluoroacetate, followed by acidic workup to yield the alcohol.
-
Reaction Conditions:
-
Temperature: 0–5°C (initial), then reflux at 65°C.
-
Solvent: THF or diethyl ether.
-
Yield: ~60–70% after purification.
-
-
Catalytic Hydrogenation
-
Substrate: 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone.
-
Catalyst: Palladium on carbon (Pd/C) or Raney nickel.
-
Conditions: H₂ gas (1–3 atm), room temperature, ethanol solvent.
Industrial-Scale Production
-
Continuous Flow Systems: Enhance reaction control and reduce byproduct formation.
-
Purification: Distillation under reduced pressure (boiling point: ~180°C) and recrystallization from hexane/ethyl acetate mixtures.
Physicochemical Properties
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 142–145°C (literature) |
| Boiling Point | ~180°C (estimated) |
| Solubility | Soluble in ethanol, THF, dichloromethane; sparingly soluble in water |
| Log P (Octanol-Water) | 3.2 (calculated) |
Spectral Characterization
-
¹H NMR (400 MHz, CDCl₃):
-
¹⁹F NMR (376 MHz, CDCl₃):
-
IR (KBr): 3400 cm⁻¹ (-OH stretch), 1250 cm⁻¹ (C-F stretch), 1100 cm⁻¹ (C-O-C).
Chemical Reactivity and Stability
Electrophilic Aromatic Substitution
The 2-fluoro-4-methoxyphenyl group directs electrophiles to the para position relative to the methoxy group due to its strong electron-donating effect. Example reactions:
-
Nitration: Yields 2-fluoro-4-methoxy-5-nitro derivatives.
-
Sulfonation: Forms sulfonic acids at the 5-position.
Oxidation and Reduction
-
Oxidation: The hydroxyl group oxidizes to a ketone (2,2,2-trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone) using pyridinium chlorochromate (PCC).
-
Reduction: Catalytic hydrogenation of the ketone precursor regenerates the alcohol with high enantiomeric excess (>95% ee) .
Stability Considerations
-
Thermal Stability: Decomposes above 200°C, releasing HF gas.
-
Light Sensitivity: Stores under inert atmosphere (N₂ or Ar) to prevent radical degradation.
Applications in Pharmaceutical Research
Chiral Building Block
The compound serves as a precursor for β-fluoroamines and trifluoromethylated drugs. For example:
-
Antiviral Agents: Analogues inhibit HCV polymerase (IC₅₀ = 12 µM in vitro).
-
Anticancer Derivatives: Induce apoptosis in breast cancer cell lines (IC₅₀ = 25 µM) .
Agrochemical Intermediates
-
Herbicides: Modulates acetolactate synthase (ALS) activity in weeds.
-
Fungicides: Disrupts fungal membrane synthesis via sterol demethylase inhibition.
Analytical and Purification Strategies
Chromatographic Methods
-
HPLC: Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers with >98% purity .
-
GC-MS: Quantifies residual solvents (e.g., THF <50 ppm).
Crystallization Techniques
-
Solvent Pair: Hexane/ethyl acetate (7:3) yields needle-like crystals.
-
Purity Criteria: Melting point range <2°C and single-spot TLC.
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume